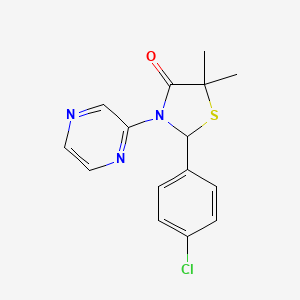![molecular formula C25H18 B14402374 9-([1,1'-Biphenyl]-2-yl)-9H-fluorene CAS No. 88180-19-2](/img/structure/B14402374.png)
9-([1,1'-Biphenyl]-2-yl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene is an organic compound that features a fluorene core substituted with a biphenyl group at the 9-position. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique electronic properties. The structure of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene consists of three fused benzene rings forming the fluorene moiety, with an additional biphenyl group attached, making it a highly conjugated system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene can be achieved through various synthetic routes. One common method involves the use of a Grignard reaction, where phenyl magnesium bromide reacts with a suitable fluorene derivative to introduce the biphenyl group . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene may involve large-scale Grignard reactions or other coupling reactions that can efficiently introduce the biphenyl group onto the fluorene core. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of PAHs with biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated system allows it to participate in π-π interactions, making it useful in materials science and molecular electronics. The molecular targets and pathways involved vary depending on the specific application, but its ability to interact with other aromatic systems is a key feature.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other PAHs such as biphenyl, fluorene, and their various derivatives. These compounds share structural similarities but differ in the specific substituents attached to the aromatic rings.
Uniqueness
What sets 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene apart is the combination of the fluorene core with a biphenyl group, resulting in a unique electronic structure that enhances its stability and reactivity. This makes it particularly valuable in applications requiring stable, conjugated systems.
Propriétés
Numéro CAS |
88180-19-2 |
|---|---|
Formule moléculaire |
C25H18 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
9-(2-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-10-18(11-3-1)19-12-4-7-15-22(19)25-23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17,25H |
Clé InChI |
HGYTWUNGCWPCLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)
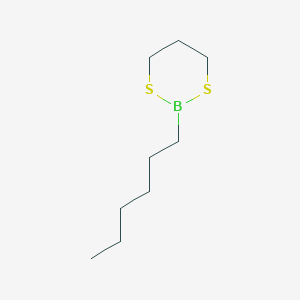
![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)


![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
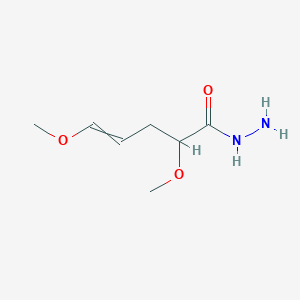
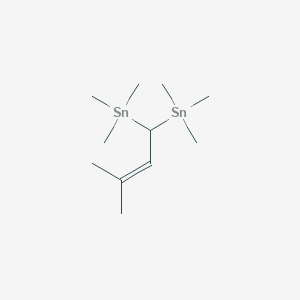

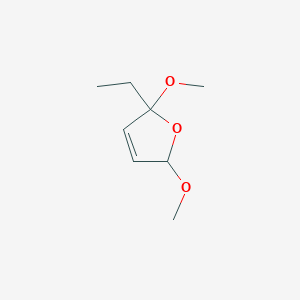
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)

